

MK-2 Dye: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

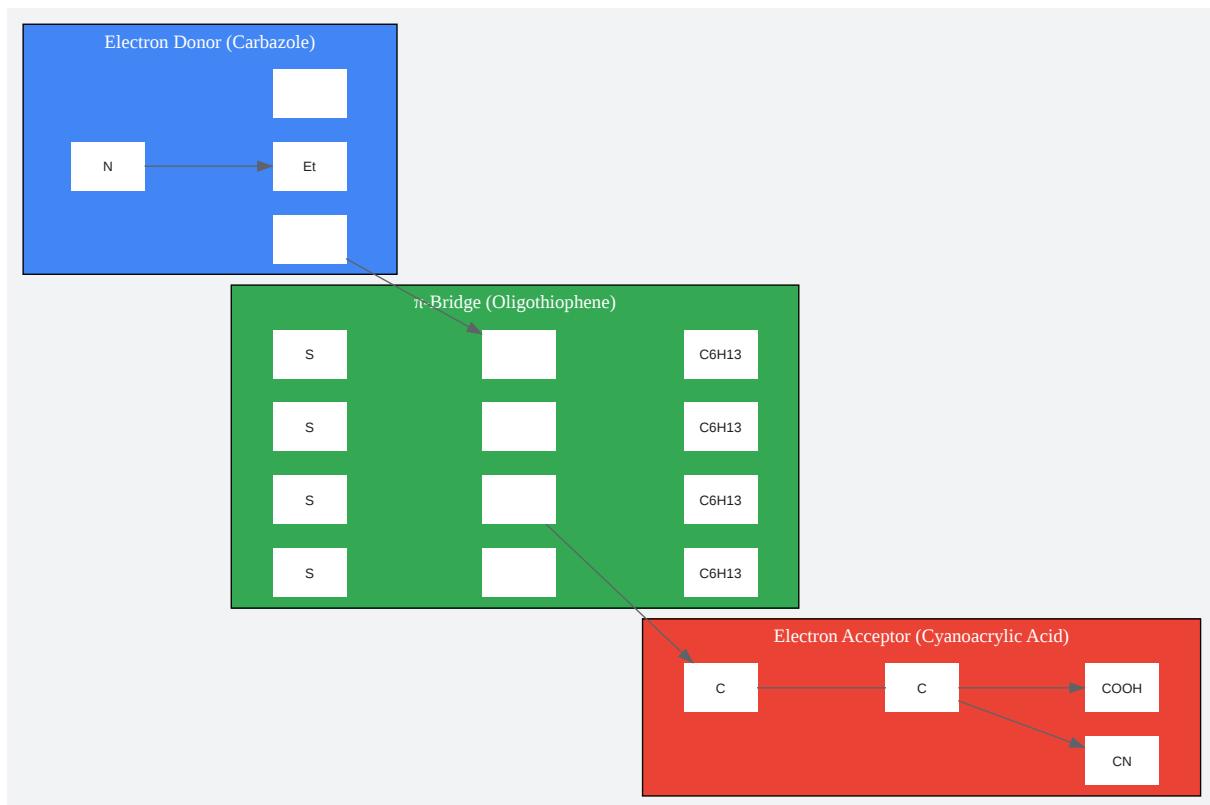
Compound Name: MK-2 Dye

Cat. No.: B12055920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

MK-2 dye is a metal-free organic sensitizer that has garnered significant attention in the field of dye-sensitized solar cells (DSSCs). Its molecular architecture, based on an oligothiophene framework, is a classic example of a donor- π bridge-acceptor (D- π -A) structure, which is pivotal for its photosensitizing capabilities.^[1] This technical guide provides a detailed examination of the chemical structure and properties of the **MK-2 dye**.


Chemical and Physical Properties

The fundamental chemical and physical characteristics of the **MK-2 dye** are summarized in the table below. These properties are essential for understanding its behavior in various applications, particularly in the context of photovoltaic cells.

Property	Value
IUPAC Name	2-Cyano-3-[5''-(9-ethyl-9H-carbazol-3-yl)-3',3'',3''',4-tetra-n-hexyl-[2,2',5',2'',5'',2'']-quaterthiophen-5-yl] acrylic acid
Synonyms	metal free solar cell dye
CAS Number	1037440-21-3
Molecular Formula	C ₅₈ H ₇₀ N ₂ O ₂ S ₄
Molecular Weight	955.45 g/mol
Melting Point	181-185 °C[2][3]
Appearance	Not specified
Solubility	Soluble in Toluene, THF, Acetone, MEK, MIBK, Ethyl Acetate, DME, CPME, Butyl Acetate. Partially insoluble in highly polar solvents like MeOH, EtOH, 2-Propanol, n-BuOH, and Acetonitrile.[4]
Storage Temperature	2-8°C[2][3]

Chemical Structure

The chemical structure of the **MK-2 dye** is characterized by a carbazole derivative serving as the electron donor, a tetrathiophene unit acting as the π -bridge, and a cyanoacrylic acid group functioning as the electron acceptor and anchoring group to the semiconductor surface in DSSCs.[1]

[Click to download full resolution via product page](#)

Caption: A simplified representation of the **MK-2 dye**'s D- π -A structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **MK-2 dye** in dye-sensitized solar cells are often proprietary or described in patented procedures. However, the general methodology involves the synthesis of the carbazole donor, the oligothiophene π -bridge, and the cyanoacrylic acid acceptor, followed by their coupling to form the final dye molecule.

For the fabrication of DSSCs using MK-2, a common procedure involves:

- Preparation of a nanocrystalline TiO_2 photoanode.
- Adsorption of the **MK-2 dye** onto the TiO_2 surface by immersing the photoanode in a dye solution.

- Assembly of the solar cell with a platinum-coated counter electrode and an electrolyte containing an I⁻/I₃⁻ redox couple.

The photovoltaic performance of the resulting device is then characterized under standard solar irradiation conditions.

Data Presentation

The following table summarizes key identifiers for the **MK-2 dye**.

Identifier	Value
SMILES String	CCCCCCCCc1cc(sc1\c=C(\c#N)c(O)=O)-c2sc(cc2CCCCCC)-c3sc(cc3CCCCCC)-c4sc(cc4CCCCCC)-c5ccc6n(CC)c7cccc7c6c5
InChI	1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+
InChI Key	FOELOZKDLHJOHT-XLDZHHEVSA-N

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. MK-2 色素 | 1037440-21-3 [m.chemicalbook.com]
- 3. MK-2 DYE CAS#: 1037440-21-3 [m.chemicalbook.com]

- 4. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2 | Organic Conductive Materials | Soken [soken-asia.com]
- To cite this document: BenchChem. [MK-2 Dye: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055920#what-is-mk-2-dye-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com